(R)-3-(4-Fluorophenyl)-beta-alaninol hcl
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Overview
Description
®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a fluorophenyl group attached to a beta-alaninol moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride may involve large-scale asymmetric reduction processes, utilizing advanced catalytic systems to ensure high yield and enantiomeric purity. The use of continuous flow reactors and other modern chemical engineering techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The compound’s chiral nature also plays a crucial role in its biological activity, as different enantiomers can exhibit distinct pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylhydrazine hydrochloride
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
- Para-Fluorophenylpiperazine
Uniqueness
®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a beta-alaninol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBEMYECBNQKF-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCO)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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